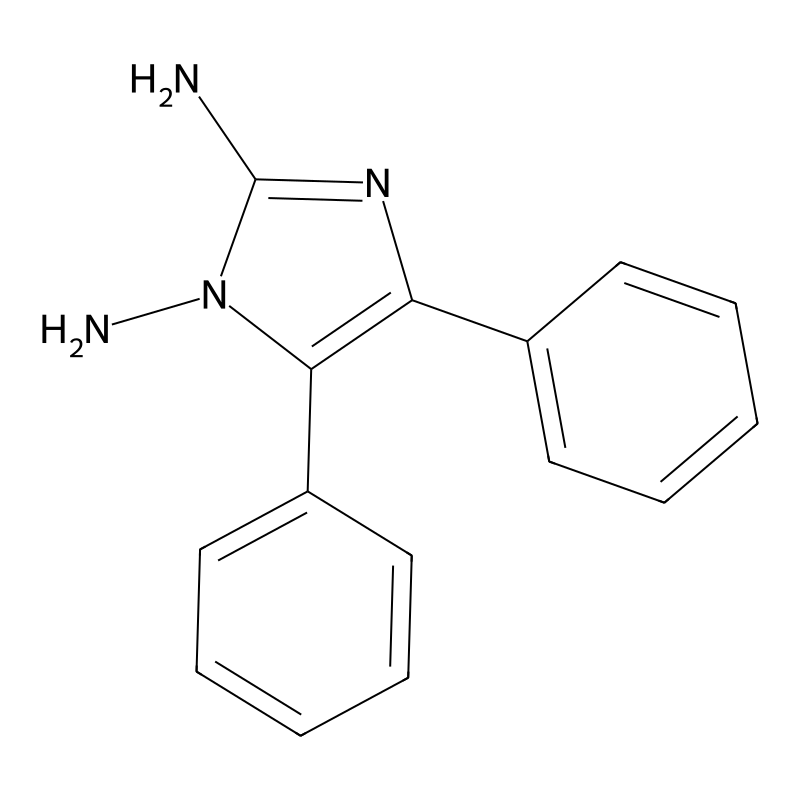

4,5-diphenyl-1H-imidazole-1,2-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Precursor for Polyimides

Research suggests that 4,5-diphenyl-1H-imidazole-1,2-diamine can be a precursor for the synthesis of polyimides []. Polyimides are a class of high-performance polymers known for their excellent thermal stability, mechanical strength, and chemical resistance. They find applications in various fields, including aerospace, electronics, and membranes .

Organic Building Block

Due to the presence of the imidazole ring and diamine functionality, 4,5-diphenyl-1H-imidazole-1,2-diamine can potentially serve as a building block in organic synthesis []. Imidazole rings are commonly found in biologically active molecules, and diamines are versatile functional groups for further reactions.

4,5-diphenyl-1H-imidazole-1,2-diamine is an organic compound characterized by its imidazole ring structure substituted with two phenyl groups and two amine functionalities. Its molecular formula is C15H14N4, and it exhibits properties typical of imidazole derivatives, including potential biological activities and applications in various fields such as pharmaceuticals and materials science .

- Substitution Reactions: The amine groups can undergo nucleophilic substitution reactions with electrophiles.

- Coordination Chemistry: 4,5-diphenyl-1H-imidazole-1,2-diamine can form complexes with transition metals, which can alter its electronic properties and enhance its utility in catalysis and sensor applications .

- Redox Reactions: The imidazole ring can participate in redox reactions due to the presence of nitrogen atoms that can accept or donate electrons.

4,5-diphenyl-1H-imidazole-1,2-diamine has demonstrated a range of biological activities:

- Antimicrobial Properties: Some derivatives exhibit significant antimicrobial activity against various pathogens.

- Anticancer Activity: Studies have shown that certain derivatives can inhibit cancer cell proliferation and are effective against resistant cancer cell lines .

- Enzyme Inhibition: It has been investigated for its inhibitory effects on enzymes such as the main protease of SARS-CoV-2, indicating potential use in antiviral therapies .

Several synthesis methods have been developed for 4,5-diphenyl-1H-imidazole-1,2-diamine:

- Multicomponent Reactions: One common method involves the reaction of benzil with salicylaldehyde and an amine under reflux conditions to yield the desired product. This method is efficient and allows for the introduction of various substituents on the imidazole ring .Example reaction:text

Benzil + Salicylaldehyde + Amine → 4,5-Diphenyl-1H-imidazole-1,2-diamine - One-Pot Synthesis: A one-pot synthesis approach has also been reported that combines multiple reactants in a single reaction vessel to streamline the process .

The applications of 4,5-diphenyl-1H-imidazole-1,2-diamine are diverse:

- Pharmaceuticals: Its derivatives have potential uses as antimicrobial and anticancer agents.

- Sensors: The compound can be used to develop chemosensors for detecting amines due to its ability to form stable complexes with various analytes.

- Materials Science: It serves as a precursor for synthesizing polyamides and other advanced materials that leverage its unique chemical properties.

Interaction studies have focused on understanding how 4,5-diphenyl-1H-imidazole-1,2-diamine interacts with biological targets:

- Molecular Docking Studies: These studies help predict how the compound binds to specific enzymes or receptors. For example, docking studies have shown promising results against viral proteases .

- Spectroscopic Techniques: Techniques such as UV-visible spectroscopy and NMR are used to characterize interactions at the molecular level.

4,5-diphenyl-1H-imidazole-1,2-diamine shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1H-Imidazole | Simple five-membered ring | Basic structure without additional substituents |

| 2-Methylimidazole | Methyl group substitution | Increased lipophilicity compared to 4,5-diphenyl |

| 4-Methyl-5-phenyloxazolidinone | Oxazolidinone structure | Exhibits different biological activity |

| 4-Chloro-5-phenyloxazolidinone | Chlorinated derivative | Enhanced reactivity due to halogen substitution |

The uniqueness of 4,5-diphenyl-1H-imidazole-1,2-diamine lies in its dual amine functionalities combined with phenyl substitutions that enhance its solubility and reactivity compared to simpler imidazoles.